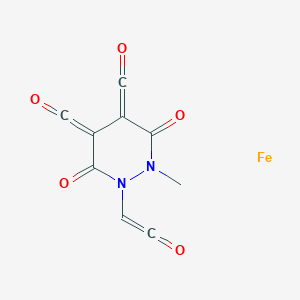
CID 71395353
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71395353” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71395353 involves multiple steps, starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one method might involve the use of palladium on carbon as a catalyst in a reaction involving halogenated pyridine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
CID 71395353 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions might produce alcohols.
Scientific Research Applications
CID 71395353 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Mechanism of Action
The mechanism of action of CID 71395353 involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved can vary depending on the context, but often involve key signaling pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71395353 include other halogenated pyridine derivatives and triazine-based compounds. These compounds share similar chemical structures and properties, but can differ in their specific biological activities and applications .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities. This makes it a valuable tool in scientific research and a potential candidate for therapeutic development.
Properties
CAS No. |
61491-67-6 |
|---|---|
Molecular Formula |
C9H4FeN2O5 |
Molecular Weight |
275.98 g/mol |
InChI |
InChI=1S/C9H4N2O5.Fe/c1-10-8(15)6(4-13)7(5-14)9(16)11(10)2-3-12;/h2H,1H3; |
InChI Key |
RSANNTCMQGUVJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C=O)C(=C=O)C(=O)N1C=C=O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















